REACTION_CXSMILES
|
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].Cl>>[Cl:16][C:10]1[CH:9]=[CH:8][C:7]2[N:6]=[C:3]([CH3:4])[CH:2]=[CH:1][C:15]=2[C:11]=1[C:12]([OH:14])=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
ferrous sulphate heptahydrate
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium m-nitrobenzenesulphonate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for a further 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
then filtered whilst still hot
|
Type
|
EXTRACTION
|
Details
|
The collected solid was extracted
|
Type
|
ADDITION
|
Details
|
Ammonium acetate was then added
|
Type
|
CUSTOM
|
Details
|
to give a solution of pH 4, which
|
Type
|
TEMPERATURE
|
Details
|
was cooled in ice
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the solid dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2C=CC(=NC2C=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |